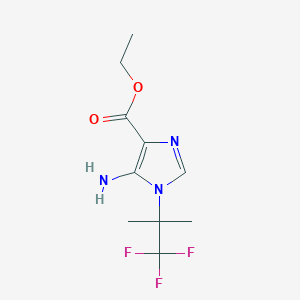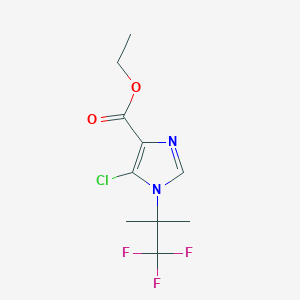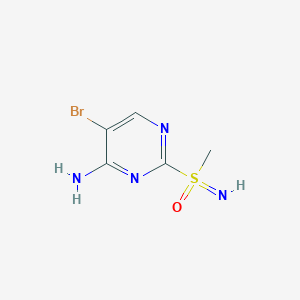
(furan-2-yl)(imino)methyl-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl)(imino)methyl-lambda6-sulfanone, or FIMLS, is an organic sulfur-containing compound with a variety of potential applications in fields such as pharmaceuticals, materials science, and biotechnology. FIMLS has been studied for its potential to act as a ligand for metal ions, and its ability to form stable complexes with metal ions has made it of interest in the development of new materials and catalysts. Additionally, FIMLS has been studied for its potential to interact with biological systems, and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
FIMLS has been studied for its potential applications in materials science, pharmaceuticals, and biotechnology. In materials science, FIMLS has been studied for its ability to form complexes with metal ions, which can be used in the development of new materials and catalysts. In pharmaceuticals, FIMLS has been studied for its ability to interact with biological systems, and has been shown to have a variety of biochemical and physiological effects. In biotechnology, FIMLS has been studied for its potential to act as a ligand for proteins and other biomolecules, and its ability to form complexes with metal ions has made it of interest in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of FIMLS is not yet fully understood. However, it is believed that FIMLS interacts with biological systems through its ability to form complexes with metal ions. FIMLS is able to form complexes with a variety of metal ions, including calcium, magnesium, and zinc, which can then interact with proteins and other biomolecules. Additionally, FIMLS has been shown to interact with lipids, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects
FIMLS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that FIMLS is able to inhibit the growth of cancer cells, and has been shown to have anti-inflammatory and anti-microbial activity. Additionally, FIMLS has been shown to have antioxidant activity, and has been shown to protect cells from oxidative damage. In vivo studies have shown that FIMLS is able to reduce inflammation in mice, and has been shown to reduce the severity of allergic reactions in rats.
Avantages Et Limitations Des Expériences En Laboratoire
FIMLS has a number of advantages and limitations for lab experiments. One advantage is that FIMLS is relatively easy to synthesize, and can be purified by recrystallization from a suitable solvent. Additionally, FIMLS is relatively stable and is not easily degraded by light or air. However, FIMLS is also relatively expensive to synthesize, and its mechanism of action is not yet fully understood.
Orientations Futures
The potential applications of FIMLS are numerous, and there are a number of possible future directions for research. One potential direction is to further study the mechanism of action of FIMLS, in order to better understand how it interacts with biological systems. Additionally, further research could be done to explore the potential applications of FIMLS in materials science and biotechnology. Finally, further research could be done to explore the potential therapeutic applications of FIMLS, such as its potential to inhibit the growth of cancer cells or to reduce inflammation.
Méthodes De Synthèse
The synthesis of FIMLS involves the reaction of a 2-furyl acyl chloride with an N-hydroxysuccinimide ester in the presence of a base such as sodium hydroxide or sodium carbonate. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide, and the product is isolated by precipitation with aqueous acid. The product can then be purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
furan-2-yl-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(6,7)5-3-2-4-8-5/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORPLFTVMIGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Furan-2-yl)(imino)methyl-lambda6-sulfanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)

![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)




![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)